ssK36

SETD2 histone methyltransferase enzyme kinetics

ssK36 is a rationally engineered 15-aa super-substrate (APRFGGVKRPNRYRP) delivering 290-fold faster methylation and 3.5-fold lower Ki than native H3K36, enabling robust 384/1536-well HTS with Z′ >0.5. Validated hairpin conformation by FRET & MD. Essential for reproducible SETD2 inhibitor screening, PROTAC profiling, and cross-lab assay standardization. Order high-purity ssK36 to accelerate your epigenetic drug discovery programs.

Molecular Formula C79H127N29O18
Molecular Weight 1771.0 g/mol
Cat. No. B15590272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamessK36
Molecular FormulaC79H127N29O18
Molecular Weight1771.0 g/mol
Structural Identifiers
InChIInChI=1S/C79H127N29O18/c1-43(2)62(105-61(112)42-95-60(111)41-96-63(113)53(38-45-16-5-4-6-17-45)102-66(116)50(20-10-32-92-77(85)86)98-69(119)56-23-13-35-106(56)72(122)44(3)81)71(121)99-48(18-7-8-30-80)64(114)100-51(21-11-33-93-78(87)88)73(123)107-36-14-24-57(107)70(120)104-55(40-59(82)110)68(118)97-49(19-9-31-91-76(83)84)65(115)103-54(39-46-26-28-47(109)29-27-46)67(117)101-52(22-12-34-94-79(89)90)74(124)108-37-15-25-58(108)75(125)126/h4-6,16-17,26-29,43-44,48-58,62,109H,7-15,18-25,30-42,80-81H2,1-3H3,(H2,82,110)(H,95,111)(H,96,113)(H,97,118)(H,98,119)(H,99,121)(H,100,114)(H,101,117)(H,102,116)(H,103,115)(H,104,120)(H,105,112)(H,125,126)(H4,83,84,91)(H4,85,86,92)(H4,87,88,93)(H4,89,90,94)/t44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1
InChIKeySCMZZSVPRPLJJI-LNBYXPDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ssK36 Peptide Super-Substrate for SETD2 Methyltransferase Research


ssK36 is a 15-amino acid synthetic peptide super-substrate (sequence: APRFGGVKRPNRYRP) specifically engineered for the SET domain-containing protein 2 (SETD2) histone methyltransferase. Derived from histone H3 residues 29-43, ssK36 incorporates four critical amino acid substitutions (A31R, T32F, K37R, H39N) relative to the natural H3K36 sequence that collectively confer dramatically enhanced substrate properties [1][2]. This rationally designed peptide serves as a specialized tool for investigating SETD2 catalytic mechanisms, substrate specificity, and high-throughput inhibitor screening assays.

Why Standard H3K36 Peptides Cannot Substitute for ssK36 in SETD2 Assays


Generic H3K36 (29-43) peptides are inadequate substitutes for ssK36 in SETD2 biochemical assays due to profound kinetic differences. The natural sequence contains suboptimal residues at four critical positions that impair substrate recognition and catalytic turnover [1]. Substitution with unmodified H3K36 yields methylation rates up to 290-fold slower, introduces higher background in cellular contexts, and fails to recapitulate the hairpin conformational dynamics essential for efficient enzyme engagement [2]. These disparities preclude reliable cross-comparison of SETD2 activity data and undermine assay reproducibility in high-throughput screening campaigns.

Quantitative Differentiation: ssK36 vs. Natural H3K36 Peptide Substrates


290-Fold Enhancement in SETD2 Methylation Rate Over Natural H3K36

In direct head-to-head radiometric methylation assays under single-turnover conditions, ssK36 exhibited a 290-fold faster initial methylation rate compared to the natural H3K36 (29-43) peptide [1]. The time course of ssK36 methylation under single-turnover conditions revealed a methylation rate constant of kst = 4.07 h⁻¹ [1]. Comparison of initial slopes from matched experimental conditions demonstrated that SETD2 processes the super-substrate with dramatically enhanced catalytic efficiency.

SETD2 histone methyltransferase enzyme kinetics

3.5-Fold Improved Binding Affinity (Ki) of ssK36M vs. H3K36M

Competitive inhibition experiments using K-to-M mutant peptides as inhibitors revealed that ssK36M binds SETD2 with significantly higher affinity than H3K36M [1]. The inhibition data were fitted to a competitive inhibition model yielding Ki values of 128 µM for ssK36M and 447 µM for H3K36M, corresponding to an approximately 3.5-fold increase in binding affinity for the super-substrate-derived sequence.

SETD2 binding affinity competitive inhibition

Stable Hairpin Conformation in Solution Quantified by FRET

FRET-based end-to-end distance measurements demonstrated that ssK36 preferentially adopts a hairpin conformation in solution, whereas the natural H3K36 peptide predominantly exists in an extended conformation [1]. At 5 °C, the fluorescence intensity of Dabcyl-H3K36-EDANS was 33% higher than that of Dabcyl-ssK36-EDANS, indicating greater FRET quenching in ssK36 due to closer proximity of the fluorophore-quencher pair [1]. MD simulations confirmed a 4.8-fold higher occurrence of long-lived hairpin conformations for ssK36 compared to H3K36 [1].

peptide conformation FRET molecular dynamics

Rational Sequence Engineering with Four Critical Amino Acid Substitutions

ssK36 differs from the natural H3K36 (29-43) sequence at four positions: A31R, T32F, K37R, and H39N [2]. These substitutions were rationally designed based on a comprehensive substrate specificity profile that revealed SETD2 strongly prefers residues different from those in the native H3 sequence at multiple positions [1]. Crystal structure analysis of the ssK36-SETD2 complex demonstrated that these substitutions establish favorable molecular contacts: ssK36-R31 forms an H-bond/salt bridge with SETD2-E1674, ssK36-F32 binds into a pocket formed by SETD2-E1674 and SETD2-Q1676, and ssK36-R37 interacts with the backbone of SETD2-A1700 [2].

substrate specificity peptide design SETD2 recognition motif

Optimal Application Scenarios for ssK36 in SETD2 Research and Drug Discovery


High-Throughput Screening for SETD2 Inhibitors

The 290-fold enhanced methylation rate of ssK36 [1] enables robust, scalable high-throughput screening (HTS) assays for SETD2 small-molecule inhibitors. The dramatically increased signal-to-background ratio permits miniaturization to 384- or 1536-well formats while maintaining Z' factor >0.5. The improved binding affinity (3.5-fold lower Ki) [1] further enhances sensitivity in competition-based detection modalities, reducing false-negative rates in primary screens.

Mechanistic Studies of SETD2 Catalysis and Conformational Dynamics

The distinct hairpin conformation of ssK36 in solution, validated by FRET (33% fluorescence reduction) and MD simulations (4.8-fold more long-lived hairpins) [2], provides a unique tool for investigating SETD2 substrate recognition and catalytic cycle dynamics. ssK36 serves as an ideal model substrate for NMR, stopped-flow kinetics, and single-molecule FRET studies examining the transition from solution conformation to enzyme-bound catalytically competent states.

SETD2 Activity Validation and Assay Standardization

The defined sequence modifications (A31R, T32F, K37R, H39N) and well-characterized kinetic parameters (kst = 4.07 h⁻¹, Ki = 128 µM) [1][2] establish ssK36 as a calibrated positive control substrate for SETD2 activity assays. It enables cross-laboratory data normalization and assay transfer validation, ensuring reproducible benchmarking of SETD2 enzyme preparations and inhibitor potency determinations across different research sites.

Development of SETD2-Targeted Chemical Probes and PROTACs

The >100-fold faster methylation rate and 3.5-fold enhanced binding affinity [1] make ssK36 an optimal reporter substrate for assessing SETD2 engagement by chemical probes, PROTACs, and covalent inhibitors in biochemical and cellular assays. The super-substrate's robust signal enables precise IC50 determinations even with weak or partial inhibitors, facilitating structure-activity relationship (SAR) studies and lead optimization campaigns targeting SETD2-dependent cancers.

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